3-(6-Amino-9h-purin-9-yl)-cyclopentanol, also known as APC or Adenosylcypentenylcytosine, is a novel compound with potential applications in various fields of research and industry. This paper aims to provide a comprehensive overview of the definition, background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of APC.
3-(6-Amino-9h-purin-9-yl)-cyclopentanol is a purine nucleoside analog that is structurally similar to adenosine. It contains a cyclopentene ring in place of the ribose sugar moiety and a hydroxyl group attached to the cyclopentene ring at the C-4 position. 3-(6-Amino-9h-purin-9-yl)-cyclopentanol was first discovered in Streptomyces nodosus and has been shown to possess anticancer and antiviral activities.
3-(6-Amino-9h-purin-9-yl)-cyclopentanol is a white crystalline solid with a molecular weight of 307.26 g/mol and a molecular formula of C13H15N5O. It has a melting point of 214-216°C and is soluble in water, dimethyl sulfoxide, and methanol. 3-(6-Amino-9h-purin-9-yl)-cyclopentanol has a UV absorption spectrum with a maximum at 260 nm and a molar extinction coefficient of 12,500 M-1 cm-1.
3-(6-Amino-9h-purin-9-yl)-cyclopentanol can be synthesized by reacting 4-acetoxycyclopent-2-enone with 6-amino-9H-purine in the presence of sodium hydride and a phase transfer catalyst. The resulting product is then hydrolyzed with sodium hydroxide to yield 3-(6-Amino-9h-purin-9-yl)-cyclopentanol. Characterization of 3-(6-Amino-9h-purin-9-yl)-cyclopentanol can be done using various spectroscopic techniques, including NMR, IR, and MS.
Various analytical methods have been developed for the detection and quantification of 3-(6-Amino-9h-purin-9-yl)-cyclopentanol in different matrices. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used methods for the analysis of 3-(6-Amino-9h-purin-9-yl)-cyclopentanol in biological samples.
3-(6-Amino-9h-purin-9-yl)-cyclopentanol has been shown to possess anticancer and antiviral activities. It acts by inhibiting the activity of S-adenosyl-L-homocysteine hydrolase (SAHH), which leads to the accumulation of S-adenosyl-L-homocysteine (SAH) and subsequent inhibition of DNA methylation and cell proliferation. 3-(6-Amino-9h-purin-9-yl)-cyclopentanol has also been shown to inhibit the replication of various viruses, including HIV-1, influenza A, and hepatitis B.
The toxicity and safety of 3-(6-Amino-9h-purin-9-yl)-cyclopentanol in scientific experiments have been evaluated in various studies. It has been shown to exhibit low toxicity in vitro and in vivo, and no significant adverse effects have been reported at therapeutic doses.
3-(6-Amino-9h-purin-9-yl)-cyclopentanol has potential applications in various fields of research, including cancer therapy, antiviral therapy, and epigenetics research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. 3-(6-Amino-9h-purin-9-yl)-cyclopentanol has also been shown to have antiviral activity against various viruses, including HIV-1 and influenza A. Furthermore, it has been used as a tool compound in epigenetics research to study the role of DNA methylation in gene expression.
The current state of research on 3-(6-Amino-9h-purin-9-yl)-cyclopentanol is focused on elucidating its mechanisms of action, optimizing its synthesis, and developing more potent analogs. Various studies are also being conducted to evaluate the efficacy of 3-(6-Amino-9h-purin-9-yl)-cyclopentanol in animal models and clinical trials.
3-(6-Amino-9h-purin-9-yl)-cyclopentanol has potential implications in various fields of research and industry, including cancer therapy, antiviral therapy, and epigenetics research. It has the potential to be developed into a novel anticancer and antiviral drug, as well as a tool compound for epigenetics research.
Despite its potential applications, 3-(6-Amino-9h-purin-9-yl)-cyclopentanol has some limitations, including its low potency and selectivity, as well as its poor solubility in aqueous solutions. Future directions for research on 3-(6-Amino-9h-purin-9-yl)-cyclopentanol include developing more potent and selective analogs, optimizing its synthesis, and evaluating its efficacy in animal models and clinical trials. Other potential research directions include studying the pharmacokinetics and pharmacodynamics of 3-(6-Amino-9h-purin-9-yl)-cyclopentanol, as well as its interactions with other compounds and cellular pathways.
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